molecular formula C13H11BO3 B2596143 3-Benzoylphenylboronic acid CAS No. 1265312-79-5

3-Benzoylphenylboronic acid

Cat. No.: B2596143
CAS No.: 1265312-79-5
M. Wt: 226.04
InChI Key: IQKDRPRIEZYLJN-UHFFFAOYSA-N
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Description

3-Benzoylphenylboronic acid is a compound that has attracted the attention of many researchers due to its unique physical and chemical properties. It has a CAS Number of 1265312-79-5 and a molecular weight of 226.04 .


Synthesis Analysis

Phenylboronic acids, such as this compound, are used as synthetic intermediates in organic synthesis. The Suzuki-Miyaura reaction is important for the synthesis of many inhibitors of serine proteases . The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester .


Molecular Structure Analysis

The molecular formula of this compound is C13H11BO3 . Geometry optimization was performed for the eight possible conformations of 3-formylphenylboronic acid (3FPBA) and 4-formylphenyl-boronic acid (4FPBA) using the DFT/B3LYP method with the 6-311++G(d,p) basis set .


Chemical Reactions Analysis

Boronic acids, including this compound, are increasingly utilized in diverse areas of research. They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .

Scientific Research Applications

Catalysis and Chemical Synthesis

  • Rhodium-Catalyzed Carboxylation Reactions : 3-Benzoylphenylboronic acid derivatives are used in rhodium-catalyzed carboxylation reactions with carbon dioxide. This method is valuable for preparing various functionalized aryl- and alkenyl-carboxylic acids (Ukai et al., 2006).
  • Cyclopalladated Complexes Formation : this compound derivatives participate in the formation of cyclopalladated complexes, which show high catalytic activity for Suzuki cross-coupling reactions and exhibit luminescent properties (Kozlov et al., 2008).
  • Palladium-Catalyzed Decarboxylative Arylation : These compounds are utilized in palladium-catalyzed decarboxylative arylation processes, which are essential for synthesizing chalcone derivatives (Unoh et al., 2013).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition : Some derivatives of this compound have been studied for their effectiveness in inhibiting corrosion in materials like mild steel in acidic environments (Chafiq et al., 2020).

Organic Chemistry and Synthesis

  • [3 + 2] Annulation Reaction : These compounds are used in [3 + 2] annulation reactions with alkynes or alkenes to form substituted indenones or indanones, contributing significantly to the field of organic synthesis (Miura & Murakami, 2005).

Experimental Oncology

  • Antiproliferative Potential in Cancer Cells : Certain derivatives exhibit antiproliferative activities and induce apoptosis in cancer cell lines, indicating their potential use in experimental oncology (Psurski et al., 2018).

Food Science and Toxicology

  • Occurrence in Food and Additives : As a derivative of benzoic acid, these compounds are found in foods and additives, with implications for human exposure and public health concerns (del Olmo et al., 2017).

Biomedical Applications

  • Glycoprotein Enrichment : Boronic acid-functionalized magnetic nanoparticles derived from these compounds are used for glycoprotein enrichment, showing potential in biomedical fields like drug delivery and biosensing (Zhang et al., 2014).

Safety and Hazards

3-Benzoylphenylboronic acid may cause respiratory irritation and skin irritation. It is recommended to use only outdoors or in a well-ventilated area and avoid breathing dust/fumes .

Properties

IUPAC Name

(3-benzoylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BO3/c15-13(10-5-2-1-3-6-10)11-7-4-8-12(9-11)14(16)17/h1-9,16-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKDRPRIEZYLJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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